Cefaclor is a cephalosporin antibiotic that is active against S. pyogenes, S. pneumoniae, S. aureus, P. mirabilis, S. typhi, E. coli, and H. influenzae (MICs = 0.25, 0.25-2, 1-2, 1, 0.5, 1, and 2-4 μg/ml, respectively). It is protective against S. pyogenes, S. pneumoniae, S. aureus, P. mirabilis, S. typhi, E. coli, and H. influenzae infections in mice (ED50s = 0.08-30.2 mg/kg). Formulations containing cefaclor have been used in the treatment of various bacterial infections.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor, also known as CCL or cephaclor, belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives. N-acyl-alpha amino acids and derivatives are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom. Cefaclor is a drug which is used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections. Cefaclor exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cefaclor has been detected in multiple biofluids, such as urine and blood. Within the cell, cefaclor is primarily located in the cytoplasm and membrane (predicted from logP).
Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.